Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound with the following properties:
- CAS Number : 54968-79-5
- Molecular Formula : C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>S
- Molecular Weight : Approximately 241.24 g/mol
Molecular Structure Analysis
The molecular structure of Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate consists of a fused heterocyclic ring system. The isothiazolo[4,3-d]pyrimidine core contains both sulfur and nitrogen atoms. The ethyl ester group is attached to the carboxylate functionality. For a visual representation, refer to the relevant literature or chemical databases.
Chemical Reactions Analysis
Studies on chemical reactivity and transformations involving this compound are limited. Researchers may explore its behavior under various reaction conditions, such as nucleophilic substitutions, acid-catalyzed hydrolysis, or metal-catalyzed processes.
Physical And Chemical Properties Analysis
- Melting Point : Not available in the public domain.
- Boiling Point : Not available in the public domain.
- Density : Information on density is scarce.
- Solubility : Investigate its solubility in various solvents.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
Scientific Research Applications
Biocidal Properties : This compound, when transformed into related heterocyclic systems, has demonstrated significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Ring-Chain Isomerism : It has been observed to undergo ring-chain isomerism depending on the solvent used and the length of the substituent. This property is crucial for the development of new chemical entities (Pryadeina et al., 2008).
Antitumor Activities : A novel compound synthesized using Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate has shown high antitumor potency against human lung and hepatocellular carcinoma cell lines, suggesting its potential in cancer therapy (Gomha et al., 2017).
Synthesis of Heterocyclic Systems : This compound is used as a precursor for synthesizing various fused heterocyclic systems. These synthesized compounds have been evaluated for their biological activities, opening up possibilities in medicinal chemistry (Youssef et al., 2013).
Synthesis of Pyrimidines : Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate has been used in the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines, contributing to the field of organic chemistry (Takei et al., 1979).
Complexation with Metal Ions : A study on the complexation processes between this compound and various metal ions like Cu(II), Zn(II), Cd(II), and Hg(II) provided valuable insights into its potential applications in coordination chemistry (Garzón et al., 1985).
Safety And Hazards
Safety data, including toxicity, flammability, and environmental impact, are essential for handling and storage. Researchers should consult safety data sheets (SDS) or relevant literature to ensure safe practices.
Future Directions
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.
- Synthetic Optimization : Develop efficient synthetic routes.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
ethyl 7-oxo-6H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-8(13)6-4-5(11-15-6)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNXAPOURYLMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.